Trichloro(octyl)silane
Overview
Description
Trichloro(octyl)silane, also known as octyltrichlorosilane, is a linear alkylsilane with the molecular formula CH₃(CH₂)₇SiCl₃. This compound is widely used as a modifying agent to create hydrophobic surfaces with high thermo-mechanical stability. It contains hydrolysable groups that form covalent bonds with hydroxyl groups present on various surfaces .
Biochemical Analysis
Biochemical Properties
Trichloro(octyl)silane plays a significant role in biochemical reactions, particularly in the modification of surfaces to create hydrophobic layers. This compound interacts with hydroxyl groups on surfaces, forming covalent bonds that result in a stable, hydrophobic coating . In biochemical contexts, this compound can be used to functionalize surfaces for various applications, such as enhancing the performance of biosensors and improving the stability of biomolecular films.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is known for its high thermo-mechanical stability, which allows it to maintain its hydrophobic properties over extended periods . Exposure to moisture and other environmental factors can lead to hydrolysis and degradation of the compound.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, the compound can exhibit toxic or adverse effects, such as skin irritation and respiratory issues .
Metabolic Pathways
For example, this compound-functionalized surfaces can enhance the catalytic activity of enzymes involved in the decomposition of ozone and nitrogen dioxide . This modification can affect the metabolic pathways related to these reactions, influencing the overall efficiency and outcome of the processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(octyl)silane can be synthesized through the reaction of octyl alcohol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction is as follows:
CH3(CH2)7OH+HSiCl3→CH3(CH2)7SiCl3+H2O
Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of octylsilane. This process involves the reaction of octylsilane with chlorine gas at elevated temperatures, typically around 300°C. The reaction is highly exothermic and requires careful control to prevent side reactions and ensure high yields .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water, forming octylsilanol and hydrochloric acid.
CH3(CH2)7SiCl3+3H2O→CH3(CH2)7Si(OH)3+3HCl
Substitution: It can react with alcohols to form alkoxysilanes.
CH3(CH2)7SiCl3+3ROH→CH3(CH2)7Si(OR)3+3HCl
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols: For substitution reactions.
Catalysts: Often used to enhance reaction rates and selectivity.
Major Products:
Octylsilanol: Formed from hydrolysis.
Alkoxysilanes: Formed from substitution reactions with alcohols.
Scientific Research Applications
Trichloro(octyl)silane has a wide range of applications in scientific research:
Surface Modification: It is used to modify surfaces of materials like silicon oxide to create hydrophobic layers, which are essential in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.
Biological Applications: It is used to coat wafers for enhanced green fluorescent protein (GFP) and anchor peptides based films, aiding in the study of film thickness and other properties.
Mechanism of Action
The primary mechanism by which trichloro(octyl)silane exerts its effects is through the formation of covalent bonds with hydroxyl groups on surfaces. This bonding creates a stable, hydrophobic layer that alters the surface properties of the material. The hydrolysable groups in this compound react with hydroxyl groups, leading to the formation of siloxane bonds, which are highly stable and resistant to environmental degradation .
Comparison with Similar Compounds
Trichloro(octadecyl)silane: Similar in structure but with a longer alkyl chain, used for creating self-assembled monolayers (SAMs) on nanoparticles and metal oxides.
Trimethoxy(octadecyl)silane: Used for similar applications but with methoxy groups instead of chloro groups.
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane: Contains perfluorinated groups, providing unique properties like extreme hydrophobicity and chemical resistance.
Uniqueness of Trichloro(octyl)silane: this compound is unique due to its balance of hydrophobicity and reactivity. The octyl chain provides sufficient hydrophobicity, while the trichloro groups allow for versatile chemical modifications. This makes it particularly useful in applications requiring stable, hydrophobic coatings with high thermal and mechanical stability .
Properties
IUPAC Name |
trichloro(octyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHUVCPBWWSUMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl3Si | |
Record name | OCTYLTRICHLOROSILANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5029269 | |
Record name | Trichloro(octyl)silane | |
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Molecular Weight |
247.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Octyltrichlorosilane is a colorless liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue. It is used as an intermediate for silicones., Liquid, Water-white liquid with a strong irritating odor; [Hawley] | |
Record name | OCTYLTRICHLOROSILANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Silane, trichlorooctyl- | |
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Record name | Octyltrichlorosilane | |
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Boiling Point |
232 °C | |
Record name | Octyltrichlorosilane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1998 | |
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Solubility |
Soluble in carbon tetrachloride | |
Record name | Octyltrichlorosilane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1998 | |
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Density |
1.073 g/mL | |
Record name | Octyltrichlorosilane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1998 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fuming liquid, Water-white liquid | |
CAS No. |
5283-66-9 | |
Record name | OCTYLTRICHLOROSILANE | |
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Record name | Octyltrichlorosilane | |
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Record name | Octyltrichlorosilane | |
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Record name | Octyltrichlorosilane | |
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Record name | Silane, trichlorooctyl- | |
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Record name | Octyltrichlorosilane | |
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Record name | OCTYLTRICHLOROSILANE | |
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Record name | Octyltrichlorosilane | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trichloro(octyl)silane interact with its target and what are the downstream effects?
A1: this compound (C₈H₁₇Cl₃Si) primarily interacts with surfaces containing hydroxyl groups (-OH), such as those found on glass, metal oxides, and certain polymers. The mechanism of interaction involves hydrolysis of the silane's chlorine groups (-Cl) in the presence of moisture, forming silanol groups (Si-OH) [, , , , ]. These silanol groups then undergo condensation reactions with surface hydroxyl groups, forming strong covalent Si-O-Si bonds. This process leads to the formation of a self-assembled monolayer (SAM) of this compound molecules on the surface [, ].
- Enhanced Corrosion Resistance: On aluminum alloys, this compound coatings act as a barrier, limiting water access and surface interactions, thus enhancing corrosion protection [].
- Improved Anti-Reflective Properties: In mesoporous antireflective coatings, this compound grafting on pore walls mitigates capillary condensation, ensuring robust operation even at high humidity [].
- Enhanced Oil-Water Separation: Modification of poly(ethylene terephthalate) track-etched membranes with this compound increases their hydrophobic properties, facilitating the separation of oil-water emulsions [].
Q2: What is the structural characterization of this compound?
A2:
- Spectroscopic Data: While specific spectroscopic data is not provided in the abstracts, characterization techniques like FTIR (Fourier-Transform Infrared Spectroscopy), NMR (Nuclear Magnetic Resonance), and SEM-EDX (Scanning Electron Microscopy-Energy Dispersive X-ray spectroscopy) are commonly used to confirm the presence and study the properties of this compound coatings [, , , ].
Q3: What is the material compatibility and stability of this compound coatings?
A3: this compound demonstrates compatibility with various materials including glass, metal oxides like titanium dioxide and zirconium dioxide, aluminum alloys, and polymers like poly(ethylene terephthalate) [, , ]. The stability of the formed coatings varies depending on the substrate and environmental conditions. Research shows:
- Thermal Stability: Superhydrophobic aluminum alloy surfaces modified with this compound exhibited remarkable thermal stability up to 375 °C for 20 minutes [].
- Chemical Stability: Cerium oxide coatings on aluminum, further modified with this compound, showcased impressive chemical stability under acidic and alkaline conditions and during immersion in corrosive 3.5 wt % NaCl solution for over two days [].
- Humidity Resistance: Functionalized mesoporous antireflective coatings maintained their anti-reflection performance even at high humidity levels, demonstrating minimal transmittance decrease [].
Q4: What are the alternatives and substitutes for this compound and how do they compare?
A4: While the provided abstracts don't directly compare this compound with alternatives, research suggests other materials for hydrophobic surface modification:
- Other Alkylsilanes: Compounds like trichloro(octadecyl)silane, with longer alkyl chains, can lead to greater hydrophobicity compared to this compound [].
- Fluoroalkylsilanes: Perfluoroalkylsilanes are known for their exceptional hydrophobicity and oleophobicity. One study found comparable contact angles and tribological properties between surfaces modified with this compound and a perfluoroalkylsilane [].
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